molecular formula C17H20N6O2 B5157725 N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No. B5157725
M. Wt: 340.4 g/mol
InChI Key: XTURXTHYQDTANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) and has been shown to have significant effects on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves the inhibition of N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine-dependent protein kinase (PKG). This enzyme plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and synaptic plasticity. By inhibiting PKG, N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can modulate these processes and improve cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been shown to have significant effects on other physiological processes. For example, this compound has been shown to inhibit platelet aggregation and reduce blood pressure in animal models, making it a potential candidate for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments is its potency and specificity. This compound has been shown to be a potent inhibitor of PKG, making it an ideal tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be toxic at high concentrations, making it important to use caution when handling and using this compound in lab experiments.

Future Directions

There are several potential future directions for research on N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. One direction is to further explore its potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to study its effects on other physiological processes, such as platelet aggregation and blood pressure regulation. Additionally, future research could focus on developing more potent and specific inhibitors of PKG based on the structure of N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine.

Synthesis Methods

The synthesis of N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves several steps, including the reaction of piperidine with 4-methoxybenzaldehyde to form N-(4-methoxybenzyl)piperidine. This compound is then reacted with hydrazine hydrate to form N-(4-methoxybenzyl)piperazin-1-amine, which is then reacted with ethyl chloroformate to form N-(4-methoxybenzyl)piperazin-1-yl ethyl carbonate. Finally, this compound is reacted with 5-amino-3-(benzylthio)-1,2,4-oxadiazole to form N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine.

Scientific Research Applications

N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have significant effects on the central nervous system. Specifically, this compound has been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

N-benzyl-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-24-13-7-9-23(10-8-13)17-16(18-11-12-5-3-2-4-6-12)19-14-15(20-17)22-25-21-14/h2-6,13H,7-11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTURXTHYQDTANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC3=NON=C3N=C2NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

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